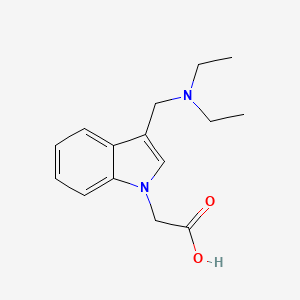

(3-Diethylaminomethyl-indol-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(diethylaminomethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-16(4-2)9-12-10-17(11-15(18)19)14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNLLZHJZHOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CN(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Diethylaminomethyl Indol 1 Yl Acetic Acid and Analogues

Strategies for Constructing the 1-Indolylacetic Acid Core

The formation of the 1-indolylacetic acid scaffold is the initial critical phase in the synthesis of the target compound. This involves either building the indole (B1671886) ring system first and then adding the acetic acid group at the nitrogen (N1) or incorporating the N1-substituent during the ring's formation.

Conventional Routes to Indole Scaffolds and N1-Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. chemicalbook.com These classical methods provide the foundational indole ring, which can then be functionalized at the N1 position.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.comtestbook.com The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. byjus.com The catalyst can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com The mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, which ultimately leads to the indole ring after cyclization and the elimination of ammonia. byjus.comjk-sci.com

Reissert Indole Synthesis: This method involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.orgwikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net This intermediate can then be decarboxylated by heating to yield the parent indole. wikipedia.orgresearchgate.net

Madelung Synthesis: The Madelung synthesis is the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium ethoxide. wikipedia.org This base-catalyzed thermal reaction is a key method for producing indoles from N-acyl-o-toluidines. wikipedia.orgresearchgate.net The mechanism is understood to proceed through the formation of a benzylic carbanion which then cyclizes onto the internal amide group. quimicaorganica.org

Once the indole scaffold is formed, functionalization at the N1 position can be achieved. N-alkylation is a common strategy, often accomplished by deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride, potassium hydroxide) followed by reaction with an alkylating agent. researchgate.netnih.gov

Direct and Indirect Introduction of the Acetic Acid Moiety at N1

The acetic acid group can be introduced at the N1 position of the indole ring through direct or indirect methods. The most common approach is an indirect one, involving N-alkylation with an ester of a haloacetic acid, followed by hydrolysis.

A typical procedure involves the reaction of indole with an alkyl bromoacetate (B1195939), such as ethyl 2-bromoacetate. chemicalbook.com This reaction can be performed under phase-transfer catalysis conditions. For instance, indole is reacted with ethyl 2-bromoacetate in a biphasic system of benzene (B151609) and concentrated sodium hydroxide (B78521), using a phase-transfer catalyst like tetra-n-butylammonium bromide. chemicalbook.com This yields the intermediate, ethyl (1H-indol-1-yl)acetate.

The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ethyl (1H-indol-1-yl)acetate with a base, such as aqueous sodium hydroxide in ethanol (B145695), followed by acidification. chemicalbook.com The base-catalyzed hydrolysis, or saponification, of esters like ethyl acetate (B1210297) is a well-established second-order reaction. vernier.comquora.com

Below is a table summarizing common conditions for the N-alkylation of indoles with acetate precursors.

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Product | Ref |

| Indole | Ethyl 2-bromoacetate | NaOH / Tetrabutylammonium bromide | Benzene / Water | (1H-Indol-1-yl)acetic acid | chemicalbook.com |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | nih.gov |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | nih.gov |

Functionalization at the Indole C3-Position via Mannich Reaction

With the 1-indolylacetic acid core constructed, the next strategic step is the introduction of the diethylaminomethyl group at the C3 position. The Mannich reaction is the premier method for this type of aminoalkylation.

Principles and Mechanisms of Mannich Base Formation with Secondary Amines and Formaldehyde (B43269)

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. adichemistry.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org Indole is a particularly active substrate for this reaction due to the high electron density at the C3 position, making it an excellent nucleophile. adichemistry.comchempedia.info

The reaction mechanism proceeds in two main stages under mild acidic conditions:

Formation of the Iminium Ion: The reaction begins with the nucleophilic addition of the secondary amine (e.g., diethylamine) to formaldehyde. This is followed by protonation of the resulting alcohol and subsequent dehydration to form a highly reactive electrophilic species known as an Eschenmoser salt or, more generally, an iminium ion (in this case, the N,N-diethylaminomethyl cation). adichemistry.comwikipedia.org

Electrophilic Attack: The electron-rich indole ring then acts as the nucleophile, attacking the carbon of the iminium ion. adichemistry.com This electrophilic substitution occurs preferentially at the C3 position, leading to the formation of the C-C bond and the final Mannich base. chempedia.info

Specific Synthesis of the 3-Diethylaminomethyl Group

To synthesize the 3-diethylaminomethyl group on the (indol-1-yl)-acetic acid substrate, the core molecule is treated with formaldehyde and diethylamine (B46881). The reaction is typically carried out in a solvent like ethanol or acetic acid. The acetic acid not only serves as a solvent but also as a catalyst to facilitate the formation of the required diethylaminomethyl cation. chempedia.info

Multistep Synthetic Sequences for Comprehensive Molecular Construction

The complete synthesis of (3-Diethylaminomethyl-indol-1-yl)-acetic acid is a well-defined sequence that combines the methodologies described above. A logical and efficient pathway involves a two-step approach starting from indole.

Step 1: Synthesis of (Indol-1-yl)-acetic acid. First, the indole starting material is N-alkylated using ethyl bromoacetate in the presence of a base and a phase-transfer catalyst to form ethyl (indol-1-yl)-acetate. This intermediate is then subjected to basic hydrolysis to yield the (indol-1-yl)-acetic acid core. chemicalbook.com

Step 2: Mannich Reaction at the C3 Position. The prepared (indol-1-yl)-acetic acid is then directly subjected to Mannich reaction conditions. It is reacted with an aqueous solution of formaldehyde and diethylamine in an acidic medium, such as acetic acid, to introduce the diethylaminomethyl moiety at the C3 position, yielding the final target compound, this compound.

This sequential approach, which first establishes the N1-substituent and then functionalizes the C3 position, is often preferred as it avoids potential side reactions and ensures high regioselectivity. The development of multistep continuous flow synthesis methods for related complex indole derivatives highlights the potential for automating and optimizing such sequential reactions, allowing for rapid and efficient production without the need to isolate intermediates. nih.gov

Modern and Sustainable Synthetic Approaches for Indole Derivatives

The synthesis of indole derivatives has evolved significantly, moving away from conventional methods toward greener, more sustainable approaches. These modern techniques offer numerous advantages, including higher yields, shorter reaction times, reduced waste, and the use of less hazardous materials. researchgate.neteurekaselect.com Such methodologies are crucial for the environmentally responsible production of complex molecules like this compound.

Several key green chemistry principles are now routinely applied to the synthesis of the indole core. eurekaselect.com These include the use of alternative energy sources, environmentally benign solvents, and novel catalytic systems. researchgate.netopenmedicinalchemistryjournal.com

Key Sustainable Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netopenmedicinalchemistryjournal.com In the context of indole synthesis, such as the Fischer-indole method, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. researchgate.net

Ultrasonic Reactions: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. eurekaselect.com Ultrasound-promoted synthesis of bis-indole derivatives, for example, has been shown to be highly efficient. eurekaselect.com

Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Modern approaches prioritize the use of greener alternatives like water or ionic liquids. openmedicinalchemistryjournal.comgoogle.com Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature, and has been successfully used in multicomponent reactions to prepare 3-substituted indoles. openmedicinalchemistryjournal.com Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvents and catalysts, facilitating clean and efficient reactions. google.com

Nanocatalysis: The use of nanocatalysts is a rapidly growing area in green synthesis. openmedicinalchemistryjournal.com Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity, selectivity, and ease of separation and recycling. For instance, ZnO nanorods have been employed as an efficient catalyst for indole synthesis. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) represents a highly sustainable approach, as it eliminates solvent-related waste and simplifies product purification. researchgate.net These reactions are often facilitated by grinding or heating the reactants in the absence of any medium.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful method for generating radical species under mild conditions. acs.org This technique enables unique chemical transformations and has been applied to the synthesis of complex indole alkaloids through radical cascade reactions, offering a green and economical pathway to structurally diverse molecules. acs.org

These modern methods provide a robust toolkit for the synthesis of this compound and its analogues, aligning with the principles of sustainable chemistry.

| Methodology | Key Advantages | Relevance to Indole Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, fewer side products. researchgate.net | Accelerates classic indole syntheses like the Fischer-indole method. researchgate.net |

| Ultrasonic Reactions | Enhanced reaction rates, high efficiency. eurekaselect.com | Effective for synthesizing bis(indole) derivatives and other substituted indoles. eurekaselect.com |

| Green Solvents (Water, Ionic Liquids) | Non-toxic, reduced environmental impact, catalyst can be reusable. openmedicinalchemistryjournal.comgoogle.com | Facilitates multicomponent reactions and catalyzed cyclizations to form the indole core. openmedicinalchemistryjournal.comgoogle.com |

| Nanocatalysis | High catalytic activity, selectivity, catalyst recyclability. openmedicinalchemistryjournal.com | Used in the efficient synthesis of various indole derivatives from precursors. acs.org |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. researchgate.net | Applicable to condensation and cyclization reactions in indole synthesis. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity via radical pathways. acs.org | Enables complex cascade reactions for the assembly of intricate indole alkaloids. acs.org |

Derivatization and Functionalization of this compound for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.orgscienceopen.comnih.gov For a molecule like this compound, systematic derivatization and functionalization are performed to identify the key pharmacophoric features responsible for its effects and to optimize its potency, selectivity, and pharmacokinetic properties.

The core structure of this compound offers several key positions for chemical modification:

The Acetic Acid Side Chain (Position 1): The carboxylic acid group is a critical feature, often involved in binding interactions with biological targets. pharmacy180.com Modifications here can significantly impact activity. Strategies include:

Esterification/Amidation: Converting the carboxylic acid to various esters or amides can alter polarity, solubility, and cell permeability. Indole-3-acetamides, for example, have been synthesized to explore their therapeutic potential. nih.gov SAR studies on related arylalkanoic acids have shown that amide derivatives are often inactive, highlighting the importance of the free carboxyl group for certain targets. pharmacy180.com

Chain Homologation: Increasing the length of the alkyl chain separating the indole ring and the carboxyl group can probe the spatial requirements of the target binding site. pharmacy180.com

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can modulate acidity and metabolic stability while potentially retaining biological activity. pharmacy180.com

The Diethylaminomethyl Group (Position 3): This basic side chain is a significant site for modification to explore its role in target binding and its influence on physicochemical properties.

Alkyl Group Variation: Replacing the ethyl groups with other alkyl substituents (e.g., methyl, propyl, or cyclic amines like piperidine (B6355638) or morpholine) can fine-tune steric bulk, lipophilicity, and basicity.

Amine Functionalization: The tertiary amine could be quaternized or oxidized to an N-oxide to alter its charge and interaction potential.

The Indole Core: The aromatic indole ring itself provides multiple positions (e.g., 4, 5, 6, and 7) for substitution, which can profoundly affect electronic properties and interactions with the biological target. pharmacy180.com

Substitution with Electron-Withdrawing/Donating Groups: Introducing substituents such as halogens (Cl, F), methoxy (B1213986) (OCH₃), or nitro (NO₂) groups at various positions on the benzene portion of the indole ring can modulate the molecule's electronic character and lipophilicity. For related indole acetic acid derivatives, a 5-OCH₃ group was found to enhance activity. pharmacy180.com

SAR studies on indole acetic acid derivatives have established general principles that can guide the derivatization of this specific compound. For instance, it has been shown that for certain activities, the placement of the acidic functionality one carbon away from the aromatic ring is optimal. pharmacy180.com Furthermore, substitutions on the indole nitrogen (N-1) with groups other than the acetic acid moiety, such as acylation, have been shown to decrease activity in some contexts. pharmacy180.com These findings provide a rational basis for designing libraries of this compound analogues to systematically probe its SAR.

| Modification Site | Derivatization Strategy | Rationale for SAR Studies |

|---|---|---|

| Acetic Acid Side Chain (Position 1) | Esterification or Amidation | To assess the importance of the free carboxyl group and modify solubility/permeability. nih.gov |

| Chain Length Variation | To probe the optimal distance between the indole core and the acidic center for target binding. pharmacy180.com | |

| Bioisosteric Replacement (e.g., tetrazole) | To evaluate alternative acidic groups for improved metabolic stability or potency. pharmacy180.com | |

| Diethylaminomethyl Group (Position 3) | Varying N-alkyl substituents | To investigate the influence of steric bulk and lipophilicity on activity. |

| Replacing diethylamine with other cyclic amines | To explore the impact of constrained conformations on binding. | |

| Indole Core (Positions 4, 5, 6, 7) | Substitution with halogens (F, Cl) | To modify electronic properties and explore halogen bonding interactions. pharmacy180.com |

| Substitution with methoxy (OCH₃) or other groups | To evaluate the effect of electron-donating/withdrawing groups on activity. pharmacy180.com |

Iii. Preclinical Molecular and Biochemical Investigation in Vitro

Characterization of Enzyme Modulation and Inhibition

The ability of a compound to modulate or inhibit specific enzymes is a critical aspect of its pharmacological profile. This subsection details the in vitro enzymatic interactions of indol-1-yl-acetic acid derivatives, providing context for the potential activities of (3-Diethylaminomethyl-indol-1-yl)-acetic acid.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. nih.gov Synthetic agonists of PPARs are utilized in the management of metabolic disorders. researchgate.net Research into a series of novel indol-1-yl acetic acids has identified them as potential PPAR agonists. nih.govnih.govnih.gov

While the broader class of N1-indolyl acetic acids has been investigated, with some derivatives showing potent pan-agonist activity, specific data on the PPAR agonistic activity of this compound is not available in the reviewed literature. One study on a related compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, found it to act as a ligand for PPARγ, albeit with relatively low activity. nih.gov This suggests that the indol-1-yl acetic acid scaffold can interact with PPARs, but the specific activity of each derivative is highly dependent on its substitution pattern.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. nih.gov Consequently, inhibitors of this enzyme are of significant therapeutic interest. The indol-1-yl acetic acid moiety has been recognized as a promising structural fragment for the design of aldose reductase inhibitors, inspired by the potent inhibitor lidorestat. nih.gov

Studies on related compounds have demonstrated the potential of this chemical class. For instance, [5-(benzyloxy)-1H-indol-1-yl]acetic acid was found to be an efficient inhibitor of both rat and human aldose reductase, with IC50 values in the submicromolar and low micromolar ranges, respectively. nih.govnih.gov This compound also exhibited a selectivity factor of approximately 50 for aldose reductase over the closely related aldehyde reductase. nih.govnih.gov

Despite the investigation of the broader class of indol-1-yl acetic acids as aldose reductase inhibitors, specific data regarding the inhibitory activity and selectivity of this compound against aldose reductase were not found in the reviewed scientific literature.

Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides, playing a significant role in various physiological processes, including neurotransmission and inflammation. A study on a series of newly synthesized indole (B1671886) acetic acid sulfonate derivatives demonstrated their potential as inhibitors of several ectonucleotidases, including h-ENPP1, h-ENPP3, h-e5′NT, r-e5′NT, and h-TNAP. nih.gov

Several of these derivatives exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov Enzyme kinetic studies revealed varied modes of inhibition for the most potent compounds, including competitive, un-competitive, and non-competitive inhibition against different ectonucleotidases. nih.govnih.gov

However, the specific compound this compound was not included in this study, and therefore, its ectonucleotidase inhibition profile and enzyme kinetics remain uncharacterized in the available literature.

Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. In vitro studies have explored the interaction between indole-3-acetic acid (IAA) and catalase. Spectroscopic analysis revealed that IAA interacts with catalase, leading to the formation of a 1:1 complex and causing changes in the microenvironment of the enzyme's tryptophan and tyrosine residues. nih.govnih.gov Furthermore, research in rat models has indicated that administration of indole acetic acid can lead to a decrease in catalase activity in the liver. nih.gov Another study suggested that certain plant acids might stimulate the activity of indoleacetic acid oxidase by inhibiting catalase. nih.gov

These findings suggest that the indole acetic acid scaffold can interact with and potentially modulate the activity of catalase. However, direct experimental data on the interaction between this compound and catalase is not available in the current body of scientific literature.

Receptor Binding and Signaling Pathway Modulation

The interaction of a compound with specific cellular receptors is fundamental to its potential pharmacological effects. This section explores the binding of indole derivatives to neurotransmitter receptors and the subsequent modulation of signaling pathways.

The indole nucleus is a common structural motif in many compounds that target serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. nih.govmdpi.com Numerous studies have focused on the design and synthesis of indole derivatives as ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6. nih.govnih.gov

Research on various indole derivatives has elucidated key structural features for receptor binding. The interaction often involves a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov The indole moiety itself typically penetrates a hydrophobic pocket of the receptor. nih.gov

While the broader class of indole derivatives has been extensively studied as serotonin receptor ligands, there is no specific information available in the reviewed literature regarding the binding affinity or signaling pathway modulation of this compound at any of the serotonin receptor subtypes.

Exploration of Novel Indole Receptors (e.g., TLR4)

Recent in vitro research has identified Toll-Like Receptor 4 (TLR4) as a potential novel receptor for indole derivatives, specifically for Indole-3-acetic acid (IAA), a related compound to this compound. nih.govresearchgate.net Traditionally, the biological activities of many indole compounds were thought to be mediated primarily through the Aryl Hydrocarbon Receptor (AhR). However, studies using the human colorectal carcinoma-derived Caco-2 cell line have revealed that TLR4 may also play a crucial role. nih.govnih.gov

The interaction between IAA and TLR4 appears to be dependent on the cellular context and culture stage. For instance, in Caco-2 cells, the TLR4 antagonist TAK-242 was found to alter the expression of cytochrome P450 1A1 (CYP1A1) and Tumor Necrosis Factor-alpha (TNF-α) induced by IAA, suggesting a direct involvement of TLR4 in these signaling pathways. nih.govresearchgate.net This interaction does not necessarily abrogate the role of other receptors but points to a more complex signaling network for indole derivatives than previously understood.

Furthermore, the activation of TLR4 by IAA has been linked to the regulation of distinct downstream pathways that influence cellular proliferation. Specifically, research has shown that IAA can activate both extracellular signal-related kinases (ERK) and c-Jun N-terminal kinases (JNK). nih.gov However, only the TLR4-JNK pathway appears to be responsible for the anti-proliferative effects observed in Caco-2 cells. nih.gov This suggests that IAA, and potentially other indole-acetic acid derivatives, may act as ligands for TLR4, initiating specific signaling cascades that can inhibit the proliferation of cancer cells. nih.gov This discovery opens new avenues for understanding the mechanisms through which indole compounds exert their biological effects. nih.gov

Table 1: In Vitro Studies on Indole-3-acetic acid (IAA) and TLR4 Interaction

| Cell Line | Key Finding | Implicated Pathway | Reference |

|---|---|---|---|

| Caco-2 | TLR4 identified as a potential novel receptor for IAA. | TLR4 signaling regulates CYP1A1 and TNFα expression. | nih.gov |

| Caco-2 | IAA suppresses cell proliferation through TLR4 activation. | TLR4-JNK pathway mediates anti-proliferative effects. | nih.gov |

Preclinical Cellular Activity and Biochemical Responses

Anti-inflammatory Mechanisms in Cell-Based Models (e.g., Heme Oxygenase-1 Induction, NF-κB Pathway)

Indole-3-acetic acid (IAA), a structural analog of this compound, has demonstrated significant anti-inflammatory and anti-oxidative properties in cell-based models. Studies utilizing RAW264.7 macrophages have shown that IAA can effectively counteract the inflammatory response induced by lipopolysaccharide (LPS). nih.govmdpi.com

One of the primary mechanisms underlying this anti-inflammatory effect is the induction of Heme Oxygenase-1 (HO-1), an enzyme known for its cytoprotective and anti-inflammatory functions. nih.govmdpi.com Treatment with IAA resulted in a dose-dependent upregulation of HO-1 in macrophages, both under normal conditions and following LPS stimulation. The critical role of HO-1 was confirmed when its inhibition, using tin protoporphyrin IX, partially reversed the anti-inflammatory effects of IAA, specifically impeding its ability to reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov

Another key mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. IAA treatment was found to mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit in RAW264.7 cells. nih.govmdpi.com By preventing the activation of NF-κB, IAA effectively suppresses the expression of downstream inflammatory mediators, including IL-1β, IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov Additionally, IAA exhibits a direct free radical scavenging activity, contributing to the reduction of reactive oxygen species (ROS) and nitric oxide (NO) generation. nih.govmdpi.com

Table 2: Anti-inflammatory Mechanisms of Indole-3-acetic acid (IAA) in RAW264.7 Macrophages

| Stimulus | Key Effect of IAA | Mechanism | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS) | Reduced expression of IL-1β, IL-6, MCP-1. | Upregulation of Heme Oxygenase-1 (HO-1). | nih.gov |

| Lipopolysaccharide (LPS) | Mitigation of NF-κB p65 nuclear translocation. | Inhibition of the NF-κB pathway. | mdpi.com |

| Lipopolysaccharide (LPS) | Decreased generation of ROS and NO. | Direct free radical scavenging. | nih.gov |

Antimicrobial Modulatory Effects on Pathogens

The antimicrobial potential of indole derivatives has been explored through various structural modifications. While data on this compound itself is limited, studies on related compounds provide insight into their potential antimicrobial and modulatory activities. For instance, Indole-3-acetamido-polyamines have been synthesized and evaluated as both antimicrobial agents and antibiotic adjuvants. mdpi.com Certain analogues in this class exhibited intrinsic activity against Escherichia coli, with one derivative identified as a bactericide. mdpi.com Notably, some of these compounds strongly enhanced the efficacy of doxycycline (B596269) against Pseudomonas aeruginosa, highlighting their potential to modulate and improve the activity of existing antibiotics. mdpi.com

Other research has focused on different indole-based structures. A study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid found it to possess slight antibacterial activity against some Gram-positive and Gram-negative microorganisms and weak to moderate antifungal activity, particularly against Candida albicans. mdpi.com Furthermore, pH-sensitive hydrogels synthesized using Indole-3-acetic acid have demonstrated antifungal activity against species such as Aspergillus fumigatus, Rhizopus oryzae, and Candida albicans. nih.gov These findings suggest that the indole scaffold can be a valuable template for developing agents that either act directly against pathogens or modulate the effects of conventional antimicrobial drugs. mdpi.comresearchgate.net

Antiviral Properties of Indole-Derived Compounds

The indole nucleus is a key structural feature in a number of compounds investigated for antiviral activity. Research has demonstrated that certain indole-3-carboxylic acid derivatives possess potent antiviral effects. In one study, a novel water-soluble compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov

This particular compound was able to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in cell culture. actanaturae.runih.gov The compound exhibited a high selectivity index (SI = 78.6) and a potent half-maximal inhibitory concentration (IC50 = 1.06 µg/mL). actanaturae.rucyberleninka.ru Its mechanism of action includes interferon-inducing activity and the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.govcyberleninka.ru The promising in vitro activity of this and other indole derivatives underscores their potential as scaffolds for the development of new antiviral therapeutics. actanaturae.ru

Table 3: In Vitro Antiviral Activity of a Novel Indole-3-Carboxylic Acid Derivative against SARS-CoV-2

| Compound | Virus | Key Finding | IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM. | 1.06 µg/mL | 78.6 | actanaturae.rucyberleninka.ru |

Anticancer Modulatory Effects in In Vitro Cellular Models

The indole scaffold is present in numerous compounds with demonstrated anticancer activity. In vitro studies on Indole-3-acetic acid (IAA) and its derivatives have revealed multiple mechanisms through which these compounds can exert anti-proliferative and cytotoxic effects on cancer cells.

One key finding is the ability of IAA to suppress the proliferation of human colorectal cancer-derived Caco-2 cells by activating the TLR4-JNK signaling pathway. nih.gov In human neuroblastoma SH-SY5Y cells, IAA has been shown to reduce cell viability in a dose-dependent manner, induce a G1 phase cell cycle arrest, and inhibit colony formation and cell migration. nih.gov These anti-proliferative effects were observed with minimal impact on non-cancerous cells. nih.gov

Other synthetic indole derivatives have also shown significant anticancer potential. A series of 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines exhibited significant tumor cell-growth inhibition in an in vitro assay. mdpi.com Similarly, novel indole-based 1,3,4-oxadiazoles have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). One such compound displayed potent cytotoxic effects against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC50 values significantly lower than the reference drug erlotinib. mdpi.com These studies highlight the versatility of the indole core in designing novel anticancer agents that can modulate various cellular pathways involved in cancer progression. nih.gov

Table 4: In Vitro Anticancer Effects of Indole Derivatives

| Compound/Class | Cell Line(s) | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) | Caco-2 (colorectal) | Suppression of cell proliferation. | Activation of TLR4-JNK pathway. | nih.gov |

| Indole-3-acetic acid (IAA) | SH-SY5Y (neuroblastoma) | Reduced viability, G1 arrest, inhibited migration. | Inhibition of ALK expression, induction of autophagy. | nih.gov |

| Indolyl-substituted phthalazines | Not specified | Inhibition of tumor cell growth. | Not specified | mdpi.com |

| Indole-based 1,3,4-oxadiazoles | HCT116, A549, A375 | Potent cytotoxic activity. | Inhibition of EGFR and COX-2. | mdpi.com |

Iv. Structure Activity Relationship Sar and Structural Determinants of Activity

Importance of the Indole-1-yl-acetic Acid Core for Biological Potency

The indole (B1671886) nucleus is a prominent scaffold in numerous natural and synthetic compounds with significant biological activity, often referred to as a "privileged" structure in medicinal chemistry. nih.govresearchgate.net Its resemblance to various protein structures allows indole derivatives to act as versatile pharmacophores. nih.gov The indole-1-yl-acetic acid framework, in particular, serves as the foundational core for a diverse range of biologically active molecules. frontiersin.orgmdpi.com

The acetic acid moiety attached to the indole nitrogen at position 1 (N1) is a critical determinant of the compound's biological activity. This acidic group is often essential for anchoring the molecule to its target protein through ionic interactions or hydrogen bonding.

Studies on related indole derivatives have shown that the length and acidity of this side chain are finely tuned for optimal activity. For instance, extending the two-carbon chain of the acetic acid to a three-carbon propionic acid or a four-carbon butyric acid can lead to a decrease in potency, suggesting that the distance between the indole core and the carboxylate group is a crucial factor. nih.gov

Table 1: Impact of N1-Side Chain Variation on Biological Activity (Hypothetical Data for Illustrative Purposes)

| N1-Side Chain | Relative Potency | Rationale |

| -CH₂COOH (Acetic Acid) | 100% | Optimal length and acidity for target interaction. |

| -H | 5% | Loss of the key acidic anchoring group significantly reduces activity. |

| -CH₃ | 10% | Lacks the acidic group; reduced activity likely due to non-specific binding. |

| -CH₂CH₂COOH (Propionic Acid) | 60% | Increased chain length may lead to a suboptimal fit in the binding pocket. |

| -CH₂CONH₂ (Acetamide) | 15% | Replacement of the carboxylic acid with a less acidic amide group drastically reduces binding affinity. |

Substitution at the N1 position of the indole ring does more than just introduce an acidic function; it also dictates the orientation of the entire molecule within the binding site. The vector of the acetic acid side chain extending from the planar indole ring creates a specific three-dimensional profile that is recognized by the target protein.

In many classes of indole-based compounds, such as the aminoalkylindoles that act as cannabinoid mimetics, the N1 substituent is a key element for agonist activity. future4200.com While the specific compound has an acetic acid group, the principle remains that the size, length, and nature of the N1-substituent are critical for receptor affinity and efficacy. Modifications at this position can switch a compound from an agonist to an antagonist or alter its selectivity profile across different receptor subtypes. This highlights the N1 position as a primary site for molecular modification to fine-tune pharmacological properties.

Impact of the 3-Diethylaminomethyl Moiety on Ligand-Target Interactions

The substituent at the C3 position of the indole ring is another major contributor to the biological activity profile. In "(3-Diethylaminomethyl-indol-1-yl)-acetic acid," this is a basic diethylaminomethyl group, which confers distinct properties compared to other C3-substituted indoles.

The diethylaminomethyl group at C3 introduces both steric bulk and a basic nitrogen atom, which can be protonated at physiological pH.

Steric Effects : The two ethyl groups attached to the nitrogen atom create a specific steric footprint. This bulk can be crucial for guiding the molecule into the correct orientation within a binding pocket or, conversely, preventing it from binding to off-target sites. The size of the dialkylamino group is often a key parameter; studies on related 3-aminoalkylindoles show that varying the alkyl groups (e.g., from dimethyl to diethyl to dipropyl) can significantly impact potency. nih.gov Larger or smaller groups may disrupt the optimal van der Waals interactions with the target.

Electronic Contributions : The tertiary amine introduces a basic center into the molecule. At physiological pH, this amine can be protonated, acquiring a positive charge. This positive charge can form a strong ionic bond or a charge-assisted hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein. This interaction can be a powerful anchoring point, complementing the acidic interaction of the N1-acetic acid group at another part of the binding site. The presence of this basic group fundamentally alters the molecule's electrostatic potential surface compared to an uncharged C3 substituent.

The flexibility of the 3-diethylaminomethyl side chain allows it to adopt various conformations. The bond between the indole C3 and the methylene (B1212753) carbon, as well as the bonds within the diethylamino group, are rotatable. This conformational freedom means the molecule is not rigid and can adapt its shape to fit the binding site of a protein—a concept known as "induced fit."

Systematic Variations of Indole Ring Substituents (C2, C4, C5, C6, C7) and their SAR Implications

While the N1 and C3 positions are often critical for primary binding interactions, substitutions on the other carbon atoms of the indole ring (C2, and the benzenoid positions C4, C5, C6, and C7) serve to modulate the compound's properties, including potency, selectivity, and metabolic stability.

C2 Position : The C2 position is adjacent to both the N1 and C3 substituents. Placing a small alkyl group, such as a methyl group, at C2 can sometimes enhance activity by introducing favorable hydrophobic interactions or by sterically influencing the conformation of the adjacent side chains. nih.gov However, larger substituents at C2 can be detrimental, potentially causing steric clashes within the binding site. nih.gov

Benzene (B151609) Ring (C4, C5, C6, C7) : Functionalization of the benzene portion of the indole core is a common strategy for refining pharmacological activity. Accessing these positions can be synthetically challenging, but it offers significant opportunities for optimization. researchgate.netnih.gov

C4 and C7 Positions : Substitutions at C4 and C7 are less common due to synthetic difficulties. nih.gov However, when achieved, they can have a profound impact on activity. A substituent at C7, for example, is positioned close to the N1-side chain and can sterically influence its orientation or provide additional binding interactions. Similarly, a C4 substituent can interact with different regions of the binding pocket.

Table 2: SAR Implications of Indole Ring Substitutions (General Observations from Indole Derivatives)

| Position | Type of Substituent | General Effect on Activity |

| C2 | Small Alkyl (e.g., -CH₃) | Often increases potency. |

| Large Alkyl/Aryl | Often decreases potency due to steric hindrance. nih.gov | |

| C5 | Methoxy (B1213986), Fluoro, Chloro | Can significantly increase potency. |

| Dimethylamino | May enhance activity. | |

| C6 | Halogens, Alkyl | Can modulate activity and selectivity. |

| C7 | Halogens, Alkyl | Can have a significant impact due to proximity to the N1-substituent. nih.gov |

| C4 | Various groups | Less explored, but can alter selectivity and potency. researchgate.net |

Effects on Binding Affinity and Selectivity

The precise biological targets of this compound are not extensively detailed in publicly available literature. However, by examining related indole structures, we can infer the likely impact of its key structural motifs on receptor binding and selectivity.

The indole nucleus itself is a common scaffold in many biologically active molecules, known to interact with a variety of receptors and enzymes. The substituents at the 1- and 3-positions dramatically influence this interaction.

The acetic acid moiety at the 1-position is a crucial determinant of activity. Studies comparing 1-indole acetic acid with its 3-indole acetic acid isomer have shown marked differences in their biological effects. For instance, in the context of aldose reductase inhibition, 1-indole acetic acid demonstrates higher inhibitory efficacy. This is attributed to a stronger electrostatic interaction with the NADP+ cofactor within the enzyme's active site, a direct consequence of the placement of the acidic side chain at the N1 position.

While specific binding data for this compound is scarce, research on other 3-aminoalkyl-indole derivatives suggests that the nature of the amine and the length of the alkyl chain are critical for affinity and selectivity towards various receptors, including serotonergic and cannabinoid receptors.

| Structural Feature | Potential Effect on Binding Affinity and Selectivity |

| Indole Nucleus | Provides the core scaffold for receptor interaction. |

| Acetic Acid at N1 | Crucial for electrostatic interactions; its position significantly impacts efficacy compared to the 3-isomer. |

| Diethylaminomethyl at C3 | Introduces a basic and lipophilic center for ionic, hydrogen bonding, and hydrophobic interactions. The size and nature of the amine are key determinants of selectivity. |

Exploration of Substituent Lipophilicity and Polarity

The balance between lipophilicity and polarity is a fundamental aspect of a drug's pharmacokinetic and pharmacodynamic properties. In this compound, both the diethylaminomethyl group and the acetic acid moiety contribute to this balance.

Conversely, the acetic acid group at the 1-position is highly polar, especially in its ionized carboxylate form at physiological pH. This group enhances the water solubility of the compound and provides a key site for polar interactions with biological targets.

The interplay between the lipophilic 3-substituent and the polar 1-substituent creates a molecule with amphipathic character. This balance is critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its ability to interact effectively with a binding site that may have both hydrophobic and hydrophilic regions. Altering the alkyl groups on the amine (e.g., from diethyl to dimethyl or dipropyl) would directly modulate the lipophilicity of the 3-position, likely impacting both the potency and the pharmacokinetic properties of the resulting analog.

| Substituent | Physicochemical Contribution |

| Diethylaminomethyl Group | Increases lipophilicity (nonpolar character) due to the ethyl groups, while the nitrogen atom adds a polar center. |

| Acetic Acid Moiety | Increases polarity (hydrophilic character), particularly in its ionized form, enhancing water solubility and potential for polar interactions. |

Comparative SAR Analysis with Other Indole Acetic Acid Isomers and Analogues

A comparative analysis of this compound with its isomers and other related analogues provides valuable insights into the structural requirements for activity.

Isomeric Comparison: 1-Indole Acetic Acid vs. 3-Indole Acetic Acid Derivatives

As previously mentioned, the position of the acetic acid side chain is a critical determinant of biological activity. A study on substituted indole acetic acids as aldose reductase inhibitors found that 1-indole acetic acid derivatives are more potent inhibitors than their 3-indole acetic acid counterparts . Molecular modeling suggested that the 1-substituted isomer can form a more favorable electrostatic interaction with NADP+ in the enzyme's active site. This finding underscores the importance of the N1-acetic acid motif for this particular biological activity and suggests that this compound would likely be a more potent aldose reductase inhibitor than its hypothetical isomer, (3-Diethylaminomethyl-indol-3-yl)-acetic acid.

Analogues with Variations at the 3-Position

The nature of the substituent at the 3-position of the indole-1-acetic acid scaffold can dramatically alter the biological activity. While specific data for the diethylaminomethyl group is limited, we can draw parallels from other 3-substituted analogues. For instance, in the development of anti-inflammatory agents, modifications at the 3-position of indole-3-acetic acid have been explored. The introduction of different functional groups can modulate the potency and selectivity for various targets.

For compounds acting on the central nervous system, such as serotonin (B10506) reuptake inhibitors, the 3-position is a common site for modification. The introduction of various aminoalkyl chains has been shown to be crucial for achieving high affinity and selectivity for the serotonin transporter. The length of the alkyl chain and the nature of the amine (primary, secondary, or tertiary) are key parameters that are fine-tuned to optimize activity.

In essence, the this compound structure represents a specific combination of features: an acidic moiety at a position favoring certain biological interactions (N1) and a basic, lipophilic group at a position known to be critical for modulating affinity and selectivity for a range of targets (C3). The specific biological profile of this compound is therefore a result of the synergistic or antagonistic effects of these two key substituents.

| Compound/Isomer | Key Structural Difference | Impact on Activity (Example: Aldose Reductase Inhibition) |

| 1-Indole Acetic Acid Derivatives | Acetic acid at the 1-position | Higher inhibitory efficacy due to stronger electrostatic interactions. |

| 3-Indole Acetic Acid Derivatives | Acetic acid at the 3-position | Lower inhibitory efficacy. |

V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions. For indole (B1671886) derivatives, these studies often employ methods like DFT to elucidate various electronic parameters. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.govajchem-a.com For a molecule like (3-Diethylaminomethyl-indol-1-yl)-acetic acid, this analysis would reveal the most probable sites for nucleophilic and electrophilic attacks.

Molecular Electrostatic Potential Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors, by identifying sites for hydrogen bonding and electrostatic interactions. researchgate.net Reactivity descriptors such as chemical hardness, softness, and electrophilicity index, often derived from HOMO-LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.com

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are instrumental in drug discovery for predicting how a ligand (a small molecule) interacts with a protein target at an atomic level.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on binding energy. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Molecular docking studies on various indole acetic acid derivatives have been performed to understand their inhibitory activities against specific enzymes or receptors. nih.govrsc.org Such an analysis for this compound would predict its potential biological targets and binding affinity.

Analysis of Ligand-Induced Conformational Changes in Target Proteins

While molecular docking often treats the protein as a rigid structure, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein. researchgate.net These changes can be crucial for the protein's biological function, either activating or inhibiting it. Analyzing these dynamic changes helps to build a more accurate model of the interaction and can explain the mechanism of action for a potential drug molecule.

Water-Mediated Interactions and Hydrogen Bonding Networks in Complexes

Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the role of water in mediating the interactions of indole derivatives with their biological targets. For "this compound," the presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group, the indole nitrogen, and the diethylamino group, suggests a complex and dynamic hydrogen bonding network in an aqueous environment.

Ab initio calculations on indole and its analogs have shown that water can interact through both π-stacking with the indole ring and direct hydrogen bonding. For indole-water complexes, a stable σ-type complex, where water hydrogen bonds with the NH group of the indole ring, has been identified with an interaction energy of -23.6 kJ/mol. This interaction is primarily dominated by electrostatic contributions. In the case of "this compound," where the indole nitrogen is substituted, this specific interaction would be absent. However, the diethylaminomethyl substituent introduces a tertiary amine that can act as a hydrogen bond acceptor, while the acetic acid moiety provides a strong hydrogen bond donor (the hydroxyl group) and two acceptor sites (the carbonyl and hydroxyl oxygens).

The flexibility of the diethylaminomethyl and acetic acid side chains allows the molecule to adopt various conformations, enabling it to optimize its hydrogen bonding interactions within a binding site. The surrounding water molecules would continuously form and break hydrogen bonds with the polar groups of the compound, influencing its conformational preferences and its interaction with a target protein.

Table 1: Potential Hydrogen Bonding Sites of this compound

| Functional Group | Atom | Type of Hydrogen Bond |

| Carboxylic Acid | O (carbonyl) | Acceptor |

| Carboxylic Acid | O (hydroxyl) | Donor & Acceptor |

| Carboxylic Acid | H (hydroxyl) | Donor |

| Diethylamino | N | Acceptor |

In Silico ADME Prediction and Pharmacokinetic Modeling (focused on theoretical aspects for lead optimization)

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step for lead optimization. nih.gov For "this compound," various computational models can be employed to estimate its pharmacokinetic profile and guide structural modifications to improve its drug-like properties.

Absorption: The oral bioavailability of a compound is influenced by its solubility and permeability. The presence of the ionizable carboxylic acid and the basic diethylamino group suggests that the solubility of "this compound" will be pH-dependent. Computational models can predict parameters like logP (lipophilicity) and topological polar surface area (TPSA) to estimate its permeability across the intestinal membrane. Generally, compounds with a balanced logP (between 1 and 3) and a TPSA below 140 Ų are more likely to have good oral absorption.

Distribution: The volume of distribution (Vd) indicates how a drug is distributed throughout the body's tissues. Highly lipophilic compounds tend to have a larger Vd. The blood-brain barrier (BBB) permeability is another crucial parameter, especially for drugs targeting the central nervous system. In silico models can predict BBB penetration based on the molecule's physicochemical properties. The presence of the polar acetic acid group might limit passive diffusion across the BBB.

Metabolism: The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation. The N-diethylamino group can also undergo N-dealkylation. Computational tools can predict the potential sites of metabolism on the molecule, helping to identify metabolic liabilities. Modifying these sites, for instance, by introducing blocking groups, can enhance metabolic stability.

Excretion: The primary routes of excretion for a molecule like "this compound" would likely be renal and/or hepatic. The carboxylic acid group facilitates renal clearance. Pharmacokinetic models can simulate the clearance rate and half-life of the compound. nih.gov

Table 2: Illustrative In Silico ADME Predictions for an Indole-based Compound

| ADME Property | Predicted Value | Implication for Lead Optimization |

| LogP | 2.5 | Good balance for permeability and solubility. |

| TPSA | 65 Ų | Likely good intestinal absorption. |

| BBB Penetration | Low | May require modification for CNS targets. |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions. |

| Human Intestinal Absorption | >90% | Favorable for oral administration. |

Computational Design and Virtual Screening for Novel Ligands

The scaffold of "this compound" can serve as a starting point for the computational design and virtual screening of novel ligands with potentially improved activity and pharmacokinetic properties. nih.gov These computational techniques are instrumental in exploring vast chemical spaces to identify promising new drug candidates.

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. nih.govstmjournals.com A pharmacophore model can be generated based on the key chemical features of "this compound" that are presumed to be essential for its activity. These features would typically include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a negatively ionizable feature (the carboxylic acid). This pharmacophore model can then be used to screen large compound libraries to identify molecules that share a similar arrangement of these features.

Structure-Based Virtual Screening: If the 3D structure of the target protein is available, structure-based virtual screening, primarily through molecular docking, becomes a powerful tool. nih.gov "this compound" can be docked into the active site of the target to predict its binding mode and affinity. This initial docking pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. This information is then used to guide the screening of large libraries of compounds. The compounds are docked into the same binding site, and their predicted binding energies and interaction patterns are used to rank them for further experimental testing.

Fragment-Based Drug Design: Another computational approach is fragment-based design. Small molecular fragments can be docked into the binding site of the target protein to identify "hot spots" of interaction. These fragments can then be computationally linked or grown to create novel ligands with high affinity. The indole core of "this compound" could serve as a starting fragment, with computational methods used to explore optimal substitutions at various positions to enhance binding.

De Novo Design: Computational algorithms can also be used to design novel molecules de novo that are complementary to the shape and chemical properties of the target's binding site. These programs can build new molecules atom by atom or by combining pre-defined molecular fragments, optimizing for a high predicted binding affinity.

The output of these computational design and screening efforts is a prioritized list of virtual "hits." These hits can then be synthesized and subjected to experimental validation, significantly accelerating the drug discovery process compared to traditional high-throughput screening alone.

Table 3: Key Pharmacophoric Features of this compound for Virtual Screening

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Aromatic Ring | Indole nucleus |

| Hydrogen Bond Donor | Carboxylic acid OH group |

| Hydrogen Bond Acceptor | Carboxylic acid C=O, Diethylamino N |

| Negative Ionizable Area | Carboxylic acid |

| Hydrophobic Group | Diethyl groups |

Vi. Emerging Research Avenues and Future Perspectives

Development of Highly Selective and Potent N1-Indole Acetic Acid Derivatives

A primary focus of current research is the rational design and synthesis of N1-indole acetic acid derivatives that exhibit high potency and selectivity for specific biological targets. This involves intricate structure-activity relationship (SAR) studies to understand how chemical modifications to the indole (B1671886) scaffold influence biological activity.

Recent studies have led to the discovery of novel indole acetic acid sulfonate derivatives that act as potent inhibitors of ectonucleotidases, enzymes that are overexpressed in some tumor environments. nih.govrsc.orgresearchgate.net By modifying the core structure, researchers have developed compounds with significant inhibitory potential against enzymes like h-ENPP1, h-ENPP3, and h-e5'NT, which are involved in cancer progression. nih.govrsc.org For example, the addition of a biphenyl ring to the main scaffold resulted in a 57-fold increase in activity against h-ENPP1 compared to the standard inhibitor, suramin. nih.gov

Another successful example is the optimization of indole acetic acid derivatives as antagonists for the CRTH2 receptor, which is implicated in respiratory diseases. nih.gov Structural modifications of a clinical candidate, setipiprant, led to the identification of new derivatives with substantially improved potency and excellent pharmacokinetic profiles. nih.gov These optimization efforts highlight the potential to fine-tune the pharmacological properties of indole-1-yl-acetic acid derivatives for specific therapeutic applications.

Table 1: Inhibitory Potential (IC₅₀) of Selected Indole Acetic Acid Sulfonate Derivatives nih.govrsc.orgresearchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) | Fold Increase in Potency vs. Standard |

|---|---|---|---|

| 5e | h-ENPP1 | 0.32 ± 0.01 | 58 (vs. Suramin) |

| 5j | h-ENPP3 | 0.62 ± 0.003 | 21 (vs. Suramin) |

| 5c | h-e5’NT | 0.37 ± 0.03 | 115 (vs. Sulfamic acid) |

| 5i | r-e5’NT | 0.81 ± 0.05 | 95 (vs. Sulfamic acid) |

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Elucidation

To understand how these derivatives function at a molecular level, researchers are employing a suite of advanced analytical techniques. Spectroscopic methods are fundamental for confirming the chemical structures of newly synthesized compounds. Techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) are routinely used for structure elucidation of indole acetic acid derivatives. nih.govrsc.org

Beyond basic characterization, structural biology techniques like X-ray crystallography provide atomic-level insights into how these molecules bind to their protein targets. For instance, studies on indol-1-yl acetic acids as peroxisome proliferator-activated receptor (PPAR) agonists have utilized structural biology to reveal that the distance between the acidic group and a linker region is crucial for potent activity. nih.gov These high-resolution structures show how the hydrophobic tail of the ligand makes intensive hydrophobic interactions with the PPARγ protein, explaining its high potency and guiding the design of future agonists. nih.gov

Role of Indole-1-yl-acetic Acid Derivatives in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells and organisms. The development of highly potent and selective indole-1-yl-acetic acid derivatives, such as the ectonucleotidase inhibitors, positions them as excellent candidates for chemical probes. nih.govrsc.org

These molecules can be used to investigate the roles of specific enzymes in disease pathology. For example, a selective inhibitor of h-ENPP1 derived from the indole acetic acid scaffold could be used to explore the specific consequences of blocking this enzyme's activity in the tumor microenvironment, helping to validate it as a therapeutic target for cancer. nih.govrsc.orgresearchgate.net The ability to synthesize a wide range of these derivatives allows for the creation of tailored probes to investigate various biological questions, accelerating our understanding of complex disease mechanisms.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new indole-1-yl-acetic acid derivatives. Molecular docking has become an indispensable tool for predicting how these compounds will interact with their target enzymes. nih.govrsc.org

In the development of ectonucleotidase inhibitors, docking studies revealed that the most potent compounds formed favorable interactions with key amino acids in the active site of the target enzymes. nih.govrsc.org This computational insight helps rationalize the observed SAR and provides a roadmap for designing next-generation inhibitors with improved binding affinity and selectivity. nih.gov Similarly, a combination of computational and experimental studies on indolynes—highly reactive intermediates—has provided a model to predict the regioselectivity of nucleophilic additions, enabling more precise synthesis of complex indole derivatives. nih.gov This integrated approach, blending predictive computational chemistry with real-world experimental validation, streamlines the drug discovery process, making it more efficient and targeted.

Table 2: Key Amino Acid Interactions Identified via Molecular Docking of Indole Acetic Acid Derivatives with Ectonucleotidases nih.govrsc.org

| Target Enzyme | Interacting Amino Acid Residues |

|---|---|

| h-ENPP1 | Lys255, Lys278, Asn277, Gly533, Lys528, Tyr451, Phe257 |

| h-ENPP3 | Tyr340, Gln465, Gln434, Lys437, Glu830, Cys818, Asn499 |

| h-e5'NT | Arg40, Phe417, Phe500, Asn503, Asn599 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Diethylaminomethyl-indol-1-yl)-acetic acid?

- Methodology : Synthesis of indole derivatives often involves coupling reactions, such as alkylation of indole precursors with diethylamine followed by acetic acid functionalization. For example, continuous-flow synthesis (as demonstrated for structurally similar triazolyl acetic acids) can enhance reaction efficiency and reproducibility. This method minimizes side reactions and improves yield through precise control of temperature and reagent stoichiometry .

- Key Considerations : Optimize reaction pH (e.g., using acetic acid as a solvent) and employ catalysts like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation in related indole derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of diethylaminomethyl and acetic acid moieties via proton integration and coupling patterns (e.g., indole C-H protons at δ 7.0–7.5 ppm).

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₅H₂₀N₂O₂, MW 260.34) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7). Indole derivatives often show limited water solubility but improved solubility in acidic media due to protonation of the diethylamino group .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via HPLC; indole rings may oxidize under light exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- In Vitro Models : Use cell lines (e.g., HEK293 or cancer cells) to test cytotoxicity via MTT assays. For receptor interaction studies, employ fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to targets like G-protein-coupled receptors .

- Mechanistic Studies : Apply siRNA knockdown or CRISPR-Cas9 to identify pathways affected by the compound. For antioxidant activity, use DPPH radical scavenging assays and compare IC₅₀ values to standard antioxidants (e.g., ascorbic acid) .

Q. What strategies resolve contradictions in reported biological data for indole-acetic acid derivatives?

- Data Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number). For inconsistent cytotoxicity results, verify compound stability during assays and rule out endotoxin contamination .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Compare results with experimental IC₅₀ values to identify structure-activity relationships .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Process Chemistry : Use design-of-experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. For continuous-flow synthesis, optimize residence time and pressure to maximize yield (>90%) while minimizing byproducts .

- Green Chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ enzyme-mediated catalysis for eco-friendly scale-up .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Emergency Measures : Ensure access to eye-wash stations and neutralizers (e.g., sodium bicarbonate for acid spills). For fires, use CO₂ extinguishers and avoid water due to potential reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.